N-(3-acetylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
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Overview
Description
N-(3-ACETYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE is a complex organic compound that features a unique structure combining an acetylphenyl group with an imidazo[2,1-b][1,3]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[2,1-b][1,3]thiazole core, which can be synthesized through the reaction of 2-aminothiazole with an appropriate aldehyde under acidic conditions. The resulting intermediate is then coupled with 3-acetylphenyl acetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-ACETYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
N-(3-ACETYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(3-ACETYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-acetylphenyl)-2-{4-hydroxy-2-[(2-thienylmethylene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide
- **N-(3-acetylphenyl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetamide
Uniqueness
N-(3-ACETYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE stands out due to its unique imidazo[2,1-b][1,3]thiazole core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C21H17N3O2S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
InChI |
InChI=1S/C21H17N3O2S/c1-14(25)16-8-5-9-17(10-16)22-20(26)11-18-13-27-21-23-19(12-24(18)21)15-6-3-2-4-7-15/h2-10,12-13H,11H2,1H3,(H,22,26) |
InChI Key |
ZCMLLZOMRLXAHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4 |
Origin of Product |
United States |
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